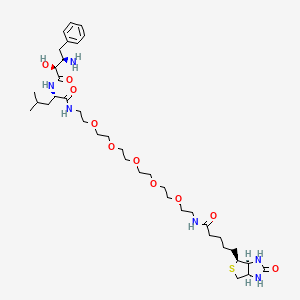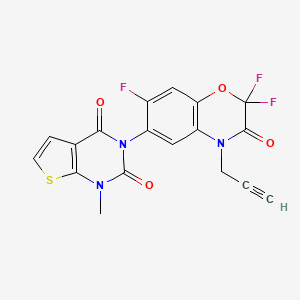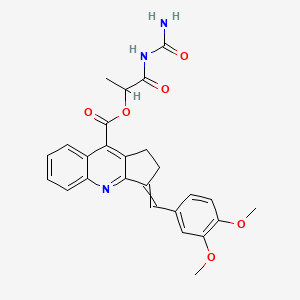
PP1 inhibitor 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PP1 inhibitor 1 is a naturally occurring protein that plays a crucial role in the regulation of protein phosphatase 1 (PP1), a serine/threonine phosphatase involved in various cellular processes. This compound is known for its ability to inhibit the activity of PP1, thereby modulating various physiological functions such as glycogen metabolism, muscle contraction, and cell division .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of PP1 inhibitor 1 typically involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli or insect cells. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows a similar approach but on a larger scale. The process involves optimizing the expression conditions to maximize yield and purity. This may include the use of bioreactors for large-scale cell culture, followed by downstream processing steps such as centrifugation, filtration, and chromatography to isolate and purify the protein .
化学反応の分析
Types of Reactions
PP1 inhibitor 1 primarily undergoes phosphorylation and dephosphorylation reactions. Phosphorylation of this compound at specific threonine residues by protein kinases, such as cAMP-dependent protein kinase, is essential for its inhibitory activity .
Common Reagents and Conditions
Phosphorylation: This reaction typically requires adenosine triphosphate (ATP) as a phosphate donor and a protein kinase as the catalyst.
Dephosphorylation: This reaction involves the removal of phosphate groups by phosphatases, such as PP1 itself.
Major Products
The major products of these reactions are the phosphorylated and dephosphorylated forms of this compound. The phosphorylated form is the active inhibitor, while the dephosphorylated form is inactive .
科学的研究の応用
作用機序
PP1 inhibitor 1 exerts its effects by binding to the catalytic subunit of PP1, thereby preventing its interaction with substrate proteins. This inhibition is regulated by the phosphorylation state of this compound. When phosphorylated at threonine residues by protein kinases, this compound undergoes a conformational change that enhances its binding affinity for PP1, leading to effective inhibition of the phosphatase activity . This regulation is crucial for maintaining the balance of phosphorylation and dephosphorylation events within the cell .
類似化合物との比較
PP1 inhibitor 1 is unique in its specificity for PP1. Similar compounds include:
PP2A inhibitor 1: Inhibits protein phosphatase 2A (PP2A) and has different regulatory roles in cellular processes.
Okadaic acid: A potent inhibitor of both PP1 and PP2A, but it is a marine toxin and not a naturally occurring protein.
Microcystin: Another inhibitor of PP1 and PP2A, produced by cyanobacteria and known for its hepatotoxic effects.
This compound stands out due to its natural occurrence and specific inhibition of PP1, making it a valuable tool in research and potential therapeutic applications .
特性
IUPAC Name |
[1-(carbamoylamino)-1-oxopropan-2-yl] 3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O6/c1-14(24(30)29-26(27)32)35-25(31)22-17-6-4-5-7-19(17)28-23-16(9-10-18(22)23)12-15-8-11-20(33-2)21(13-15)34-3/h4-8,11-14H,9-10H2,1-3H3,(H3,27,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYKCOLUSSILBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)N)OC(=O)C1=C2CCC(=CC3=CC(=C(C=C3)OC)OC)C2=NC4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate](/img/structure/B12429941.png)
![5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12429953.png)
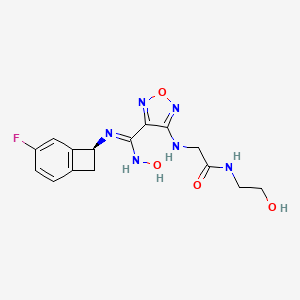
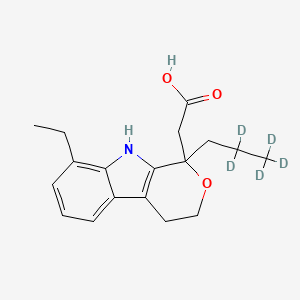
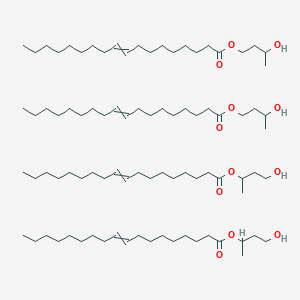
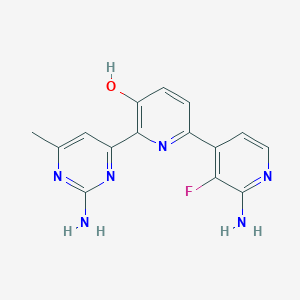
![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B12429981.png)
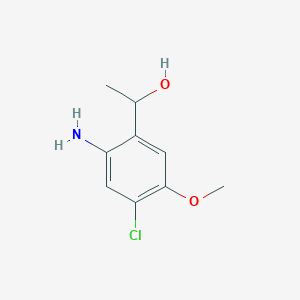
![2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430010.png)
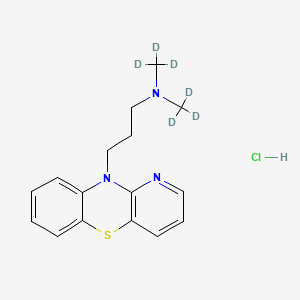
![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)
